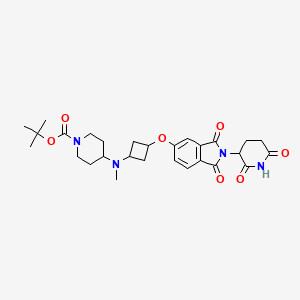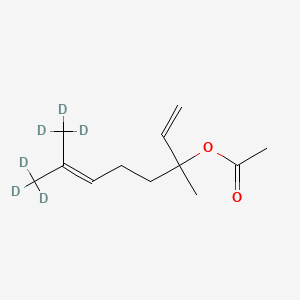
Icmt-IN-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has shown significant inhibitory activity with an IC50 value of 0.36 μM . ICMT is an enzyme involved in the post-translational modification of proteins, particularly in the methylation of isoprenylated cysteine residues . The inhibition of ICMT has been explored for its potential therapeutic applications, especially in cancer treatment .
Métodos De Preparación
The synthesis of Icmt-IN-26 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Análisis De Reacciones Químicas
Icmt-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different reduced forms.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce new functional groups onto the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Icmt-IN-26 has a wide range of scientific research applications, including:
Mecanismo De Acción
Icmt-IN-26 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of isoprenylated cysteine residues on proteins. This methylation is a crucial step in the post-translational modification of proteins, particularly those involved in cell signaling pathways . By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to altered cell signaling and potential therapeutic effects, especially in cancer cells .
Comparación Con Compuestos Similares
Icmt-IN-26 is unique in its high potency and specificity as an ICMT inhibitor. Similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: These compounds have been developed through optimization of cysmethynil and have shown improved potency.
Other ICMT Inhibitors: Various other compounds have been developed based on different chemical scaffolds, each with varying degrees of potency and specificity.
This compound stands out due to its high inhibitory activity and potential therapeutic applications, particularly in cancer treatment .
Propiedades
Fórmula molecular |
C21H26ClNO |
|---|---|
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C21H26ClNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3 |
Clave InChI |
IXZXEKVBTXTPGR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)





![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)


